Introduction: The Strategic Role of Substituted Phenols in Modern Chemistry
Introduction: The Strategic Role of Substituted Phenols in Modern Chemistry
An In-depth Technical Guide to 3-Bromo-5-ethylphenol: Properties, Synthesis, and Reactivity for Advanced Research
Phenolic compounds are a cornerstone of organic chemistry, ubiquitous in natural products, pharmaceuticals, and industrial materials.[1][2] The strategic placement of substituents on the phenolic ring dramatically alters their physical, chemical, and biological properties, making them versatile scaffolds for targeted applications.[3] Among these, halogenated phenols are of particular interest to researchers in drug development and materials science. The introduction of a bromine atom, as in 3-Bromo-5-ethylphenol, confers increased lipophilicity and modulates electronic properties, creating a unique chemical entity with specific reactivity profiles.[3] This guide provides an in-depth analysis of 3-Bromo-5-ethylphenol, offering field-proven insights into its molecular structure, chemical properties, synthesis, and reactivity for professionals in research and development.
Physicochemical and Structural Characteristics
3-Bromo-5-ethylphenol is a disubstituted phenol featuring a bromine atom and an ethyl group at the meta positions relative to the hydroxyl group. This substitution pattern dictates its chemical behavior and physical properties.
Core Properties
A summary of the key physicochemical properties for 3-Bromo-5-ethylphenol is presented below. This data is essential for planning synthetic transformations, purification procedures, and analytical characterization.
| Property | Value | Source |
| CAS Number | 749930-37-8 | [4][5][6] |
| Molecular Formula | C₈H₉BrO | [4][5][6] |
| Molecular Weight | 201.06 g/mol | [4][5][6] |
| IUPAC Name | 3-Bromo-5-ethylphenol | [7] |
| SMILES | OC1=CC(CC)=CC(Br)=C1 | [4] |
| Physical Form | Solid (predicted, based on analogs) | |
| Storage | Inert atmosphere, room temperature | [4] |
Molecular Structure and Spectroscopic Profile
The molecular structure of 3-Bromo-5-ethylphenol is fundamental to understanding its reactivity. The hydroxyl group is an activating, ortho-, para-director, while the bromine atom is deactivating but also an ortho-, para-director. The ethyl group is a weak activating group. Their combined electronic influence creates a unique reactivity map on the aromatic ring.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be characterized by distinct signals for the ethyl group—a triplet around 1.2 ppm (–CH₃) and a quartet around 2.6 ppm (–CH₂). The aromatic region would display three distinct signals for the protons on the ring, likely appearing as multiplets or broad singlets between 6.5 and 7.5 ppm. The phenolic proton (–OH) would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show eight distinct carbon signals. The ethyl group carbons would appear at approximately 15 ppm (–CH₃) and 29 ppm (–CH₂). The aromatic carbons would resonate between 115 and 160 ppm, with the carbon bearing the hydroxyl group (C-OH) being the most deshielded and the carbon bearing the bromine (C-Br) also showing a distinct shift.
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IR (Infrared) Spectroscopy: Key absorption bands would include a broad peak for the O-H stretch of the phenolic hydroxyl group, typically in the range of 3200-3600 cm⁻¹. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and characteristic aromatic C=C stretching peaks would appear in the 1450-1600 cm⁻¹ region.[11] The C-Br stretch would be found in the fingerprint region, typically below 600 cm⁻¹.
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MS (Mass Spectrometry): The mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the hallmark of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1]
Synthesis Protocol: A Modern Approach via C-H Borylation/Oxidation
Modern synthetic chemistry favors methods that are efficient, high-yielding, and proceed under mild conditions. A practical one-pot C-H activation/borylation/oxidation sequence, adapted from a procedure for a similar compound, represents a state-of-the-art method for preparing 3,5-disubstituted phenols like 3-Bromo-5-ethylphenol.[13] This approach avoids the isolation of intermediates, saving time and resources.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for a structurally similar compound and should be performed by trained personnel in a controlled laboratory environment.[13][14]
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Reaction Setup: In a dry, argon-flushed flask, combine 3-bromoethylbenzene (1 equivalent), bis(pinacolato)diboron (B₂pin₂, 1.5 equivalents), an iridium catalyst such as [Ir(COD)OMe]₂ (1.5 mol%), and a suitable ligand like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3 mol%).
-
Solvent Addition: Add a dry, non-polar solvent such as cyclohexane or methyl-tert-butyl ether (MTBE).
-
Borylation Reaction: Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by GC-MS to confirm the consumption of the starting material.
-
Expertise & Experience: The choice of an Iridium catalyst is critical for achieving high regioselectivity in the C-H borylation of arenes. The dtbpy ligand enhances catalyst stability and efficiency. Performing this step under an inert atmosphere is crucial to prevent catalyst degradation and side reactions.
-
-
In-situ Oxidation: Once the borylation is complete, carefully add an aqueous solution of an oxidizing agent, such as Oxone® (2.5 equivalents) or 30% hydrogen peroxide.[14]
-
Oxidation Reaction: Allow the biphasic mixture to stir vigorously at room temperature for 2-4 hours until the boronic ester intermediate is fully converted to the phenol.
-
Trustworthiness: This one-pot sequence is self-validating as the highly regioselective borylation directly dictates the position of the hydroxyl group in the final product. The mild oxidation conditions preserve the sensitive functional groups on the aromatic ring.
-
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure 3-Bromo-5-ethylphenol.
Chemical Reactivity and Synthetic Utility
The reactivity of 3-Bromo-5-ethylphenol is governed by the interplay of its three functional groups: the hydroxyl, the bromine, and the ethyl group. This creates a versatile platform for a variety of chemical transformations.
Electronic Effects and Acidity
The chemical behavior of the phenol is dictated by the electronic effects of its substituents. Both the hydroxyl group and the bromine atom exert opposing inductive and resonance effects.
-
Inductive Effect (-I): Bromine is more electronegative than carbon, pulling electron density away from the ring.[15]
-
Resonance Effect (+M): The lone pairs on the bromine and oxygen atoms can be donated to the aromatic pi-system.[15]
These effects influence the acidity (pKa) of the phenolic proton. The electron-withdrawing nature of bromine stabilizes the resulting phenoxide anion, making bromophenols generally more acidic than phenol itself.[15]
Reactivity in Key Transformations
The strategic choice of 3-Bromo-5-ethylphenol as a substrate depends entirely on the desired chemical transformation.
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Palladium-Catalyzed Cross-Coupling Reactions: This is where bromophenols excel. The carbon-bromine bond is significantly weaker than a carbon-fluorine bond, making it highly susceptible to oxidative addition to a Pd(0) catalyst.[15] This makes 3-Bromo-5-ethylphenol an ideal substrate for Suzuki, Stille, Buchwald-Hartwig, and other cross-coupling reactions to form new C-C, C-N, or C-O bonds at the C3 position.
-
Nucleophilic Aromatic Substitution (SₙAr): Bromophenols are generally less reactive in SₙAr reactions compared to their fluoro- or nitro-substituted counterparts. The rate-determining step is the initial attack by the nucleophile, which is accelerated by strong electron-withdrawing groups. While possible under harsh conditions, SₙAr is not the preferred transformation for this substrate.[15]
-
Reactions at the Hydroxyl Group: The phenolic -OH can readily undergo etherification (e.g., Williamson ether synthesis), esterification, or serve as a directing group for electrophilic aromatic substitution.
Applications in Research and Drug Development
Substituted phenols are prevalent motifs in pharmaceuticals.[2] 3-Bromo-5-ethylphenol serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Its tri-functional nature (OH, Br, and aromatic ring) allows for sequential and site-selective modifications, making it a powerful scaffold in medicinal chemistry.[16] The bromophenol moiety itself is found in natural products with diverse biological activities, including antioxidant and antimicrobial properties, highlighting its potential as a pharmacophore.[3][17]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Bromo-5-ethylphenol is not widely available, data for the closely related compound 3-bromo-5-methylphenol provides essential guidance.[18][19]
-
GHS Hazard Classification (based on 3-bromo-5-methylphenol):
-
Precautionary Measures:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[19]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19]
-
Handle in a well-ventilated chemical fume hood.
-
Avoid formation of dust and aerosols.
-
Store in a tightly sealed container in a dry, well-ventilated place.
-
Always consult the most current SDS from the supplier before handling any chemical and perform a thorough risk assessment.
References
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Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. ACS Publications. [Link]
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Kinetics and mechanisms of formation of bromophenols during drinking water chlorination: assessment of taste and odor development. PubMed. [Link]
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Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. PubMed. [Link]
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3-bromophthalide. Organic Syntheses. [Link]
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Phenols in Pharmaceuticals: Analysis of a Recurring Motif. ACS Publications. [Link]
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